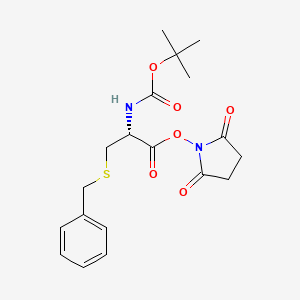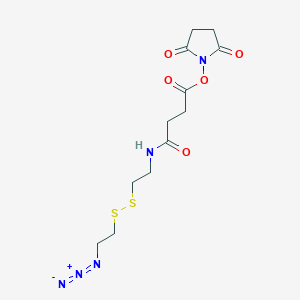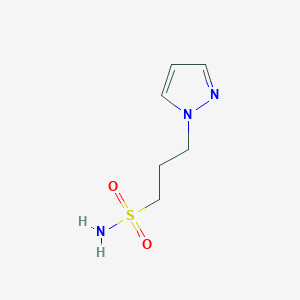![molecular formula C14H23ClN2O B2941509 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride CAS No. 2126160-30-1](/img/structure/B2941509.png)
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide; hydrochloride, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a structural analogue of gamma-aminobutyric acid (GABA) and binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mécanisme D'action
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters, such as glutamate, substance P, and noradrenaline, which are involved in pain, anxiety, and seizures. 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride also increases the production of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects:
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to have several biochemical and physiological effects. It reduces the release of excitatory neurotransmitters, such as glutamate, substance P, and noradrenaline. It increases the production of inhibitory neurotransmitters, such as GABA. It also reduces the activity of voltage-gated calcium channels, which are involved in neuronal excitability. These effects result in reduced pain, anxiety, and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has a high purity and stability, which makes it suitable for use in experiments. It also has a well-established mechanism of action, which allows for the design of targeted experiments. However, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has some limitations for lab experiments. It has a narrow therapeutic window, which means that small changes in dosage can have significant effects. It also has some side effects, such as dizziness and drowsiness, which can affect experimental outcomes.
Orientations Futures
There are several future directions for research on 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride. One direction is to investigate its efficacy in treating other medical conditions, such as chronic pain and post-traumatic stress disorder. Another direction is to investigate its potential as a treatment for addiction and withdrawal symptoms. Additionally, research could focus on developing new formulations of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, research could investigate the potential of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride as a tool for studying the role of voltage-gated calcium channels in neuronal excitability.
Méthodes De Synthèse
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride is synthesized from 3-aminomethyl-5-methyl-hexanoic acid and methylamine. The reaction takes place in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole (CDI), and a base, such as triethylamine (TEA). The product is then purified by recrystallization from an appropriate solvent, such as isopropanol.
Applications De Recherche Scientifique
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been extensively studied for its efficacy in treating various medical conditions. In epilepsy, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce the frequency of seizures and improve quality of life. In neuropathic pain, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce pain intensity and improve sleep quality. In anxiety disorders, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce symptoms of anxiety and improve overall functioning. In fibromyalgia, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce pain and improve physical function.
Propriétés
IUPAC Name |
2-amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-12(15)14(17)16-13(5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOLJZNWGPPDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2941435.png)
![N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2941436.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2941438.png)



![Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate](/img/structure/B2941445.png)

